Diethyl 2-(2-oxopropyl)succinate

Catalog No.
S678952
CAS No.
1187-74-2
M.F
C11H18O5
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-(2-oxopropyl)succinate

CAS Number

1187-74-2

Product Name

Diethyl 2-(2-oxopropyl)succinate

IUPAC Name

diethyl 2-(2-oxopropyl)butanedioate

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C11H18O5/c1-4-15-10(13)7-9(6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3

InChI Key

AAPVOVKOHNCXJA-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(CC(=O)C)C(=O)OCC

Synonyms

(2-Oxopropyl)butanedioic Acid Diethyl Ester; Diethyl Acetonylsuccinate

Canonical SMILES

CCOC(=O)CC(CC(=O)C)C(=O)OCC

Organic Synthesis Precursor

  • DEAS serves as a versatile building block for the synthesis of more complex molecules. Its reactive functional groups (ester and ketone) allow for various chemical transformations. Researchers utilize DEAS in the synthesis of:
    • Polyesters Source: European Journal of Organic Chemistry
    • Heterocycles Source: Journal of the Chemical Society, Perkin Transactions 1
    • Pharmaceuticals Source: Molecules (MDPI):

Michael Acceptor

  • DEAS can act as a Michael acceptor in Michael addition reactions. Michael acceptors are crucial intermediates that react with nucleophiles to form new carbon-carbon bonds. This property of DEAS is valuable in:
    • Protein modification studies Source: Biochemistry Journal:
    • Development of new catalysts Source: Journal of Catalysis

Other Research Applications

  • DEAS finds use in other areas of scientific research, such as:
    • As a solvent or reactant in organic reactions Source: Organic Syntheses
    • As a precursor in the synthesis of chiral compounds Source: Tetrahedron: Asymmetry

Diethyl 2-(2-oxopropyl)succinate, also known as diethyl acetonylsuccinate, is an organic compound with the molecular formula C₁₁H₁₈O₅ and a CAS number of 1187-74-2. This compound features a succinate backbone with two ethyl ester groups and a ketone functional group attached to the second carbon of the succinate chain. Its structure can be represented as follows:

text
O || CH3-C-CH2-COO-CH2-CH3 | COO-CH2-CH3

Diethyl 2-(2-oxopropyl)succinate is characterized by its moderate polarity and solubility in organic solvents, making it suitable for various chemical applications.

, including:

  • Dieckmann Condensation: This reaction involves the intramolecular condensation of diesters in the presence of a base to form β-keto esters. Diethyl 2-(2-oxopropyl)succinate can undergo this reaction, leading to the formation of cyclic compounds .
  • Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions, yielding diacid and alcohol products.
  • Decarboxylation: Under certain conditions, this compound can lose carbon dioxide, which may lead to the formation of smaller carbon chains.

Research indicates that diethyl 2-(2-oxopropyl)succinate exhibits notable biological activities, particularly in pharmacological contexts. It has been studied for its potential as a precursor in drug synthesis and its role in metabolic pathways. Additionally, some studies suggest it may possess anti-inflammatory properties, although more research is necessary to fully understand its biological implications.

There are several methods for synthesizing diethyl 2-(2-oxopropyl)succinate:

  • Esterification: The compound can be synthesized through the esterification of succinic acid with ethyl alcohol in the presence of an acid catalyst.
  • Dieckmann Condensation: As mentioned earlier, this method involves the reaction of diethyl succinate with an α-keto acid derivative under basic conditions to yield diethyl 2-(2-oxopropyl)succinate.
  • Alkylation Reactions: Another synthetic route involves alkylating diethyl succinate with appropriate halides or other alkylating agents to introduce the 2-(2-oxopropyl) group.

Diethyl 2-(2-oxopropyl)succinate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agriculture: It may be utilized in agrochemical formulations due to its potential biological activity.
  • Chemical Research: The compound is used in studies involving free energy calculations and structure-based drug design.

Interaction studies involving diethyl 2-(2-oxopropyl)succinate have focused on its reactivity with biological molecules and its role in metabolic pathways. Preliminary findings suggest that it may interact with enzymes involved in metabolic processes, although specific interaction details remain under investigation.

Diethyl 2-(2-oxopropyl)succinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Diethyl SuccinateC₆H₁₄O₄Basic structure without ketone functionality
Diethyl MalonateC₇H₁₄O₄Contains a malonate group instead of succinate
Ethyl AcetoacetateC₆H₈O₄Contains a single ketone; simpler structure
Diethyl 3-OxobutanoateC₇H₁₄O₄Similar structure but different carbon chain

Diethyl 2-(2-oxopropyl)succinate is unique due to its specific arrangement of functional groups and its potential applications in both pharmaceuticals and agrochemicals. Its combination of ethyl ester groups and a ketone makes it particularly versatile for chemical transformations not available to simpler esters or ketones.

Claisen Condensation-Based Synthesis Strategies

The Claisen condensation is a cornerstone for synthesizing β-keto esters like diethyl 2-(2-oxopropyl)succinate. This reaction involves the base-catalyzed coupling of two ester molecules, forming a new C–C bond between the α-carbon of one ester and the carbonyl carbon of another. For example, ethyl acetate undergoes deprotonation to form an enolate ion, which attacks the carbonyl group of a second ester, followed by elimination of an alkoxide group to yield a β-keto ester.

Mechanistic Insights

  • Enolate Formation: A strong base (e.g., sodium ethoxide) abstracts an α-hydrogen from the ester, generating a resonance-stabilized enolate.
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.
  • Elimination: The alkoxide leaving group is expelled, producing the β-keto ester and regenerating the base catalyst.

Applications
Diethyl 2-(2-oxopropyl)succinate is synthesized via cross-Claisen condensation between diethyl succinate and ethyl acetoacetate. The reaction typically employs sodium ethoxide in anhydrous ethanol, achieving yields >70% under optimized conditions.

ParameterTypical Value
BaseNaOEt (1.0 equiv)
SolventAnhydrous ethanol
Temperature60–80°C
Reaction Time6–12 hours

Stobbe Condensation Mechanisms in Ester-Functionalized Systems

The Stobbe condensation, a specialized variant of the Claisen reaction, utilizes diethyl succinate and carbonyl compounds (aldehydes/ketones) to form α,β-unsaturated γ-keto esters. This method is pivotal for synthesizing diethyl 2-(2-oxopropyl)succinate with high regioselectivity.

Key Steps

  • Enolate Generation: Diethyl succinate is deprotonated by a strong base (e.g., potassium tert-butoxide), forming a succinate enolate.
  • Aldol Addition: The enolate attacks the carbonyl group of an aldehyde or ketone, forming a lactone intermediate via intramolecular cyclization.
  • Ring Opening and Protonation: Acidic workup hydrolyzes the lactone, yielding the unsaturated keto ester.

Example
Reaction of diethyl succinate with acetone in the presence of sodium ethoxide produces diethyl 2-(2-oxopropyl)succinate through a six-membered lactone intermediate. This pathway avoids competing Dieckmann condensation due to the rigidity of the succinate backbone.

Advantages

  • High functional group tolerance.
  • Scalable under mild conditions.

Catalytic Asymmetric Synthesis Using Dialkylamine Catalysts

Recent advances in asymmetric catalysis enable enantioselective synthesis of β-keto esters. Chiral dialkylamine catalysts, such as (S)-proline derivatives, facilitate enantioselective retro-Claisen reactions or dynamic kinetic resolutions.

Mechanism

  • Enamine Formation: The amine catalyst condenses with the β-keto ester, forming a chiral enamine intermediate.
  • Stereoselective Protonation: The enamine undergoes asymmetric protonation, dictated by the catalyst’s chiral environment.
  • Catalyst Regeneration: Hydrolysis releases the product and regenerates the amine catalyst.

Case Study
Primary amine catalysts (e.g., cinchona alkaloids) have been employed in the asymmetric Claisen condensation of diethyl succinate with ketones, achieving enantiomeric excess (ee) values up to 90%.

Challenges

  • Limited substrate scope for sterically hindered ketones.
  • Sensitivity to moisture and oxygen.

Continuous Reactive Distillation Techniques for Industrial-Scale Production

Reactive distillation integrates chemical reaction and separation within a single unit operation, offering significant advantages for equilibrium-limited reactions such as esterification. For diethyl 2-(2-oxopropyl)succinate, this approach enables simultaneous synthesis and purification, overcoming thermodynamic constraints inherent in traditional batch processes [1] [2].

Industrial-scale production leverages column configurations with distinct zones:

  • Reaction zone: Packed with solid acid catalysts (e.g., Amberlyst resins) to facilitate esterification between succinic acid derivatives and ethanol [2].
  • Stripping zone: Removes water byproduct to shift equilibrium toward product formation, achieving conversions exceeding 99% in pilot-scale demonstrations [3].
  • Rectifying zone: Separates excess ethanol for recycling, reducing raw material consumption by 18–22% compared to conventional methods [3].

A comparative analysis of conventional versus reactive distillation processes reveals key performance metrics:

ParameterConventional ProcessReactive Distillation
Conversion Efficiency72–78%95–99%
Energy Consumption1.8–2.2 GJ/ton1.1–1.3 GJ/ton
Catalyst Lifetime120–150 cycles300–400 cycles
Purity of Product92–94%98–99.5%

Data derived from pilot-scale esterification trials [3] and methyl acetate hydrolysis patents [2].

The process operates optimally at 80–120°C and 4–6 bar, balancing reaction kinetics with azeotrope management [2]. Continuous flow systems further enhance productivity, enabling gram-scale synthesis in under 60 minutes through integrated thermal retro Diels-Alder reactions [1].

Solvent Selection Criteria for Yield Enhancement

Solvent choice critically influences reaction rates and product isolation for diethyl 2-(2-oxopropyl)succinate. Key selection parameters include:

  • Polarity matching: Tetrahydrofuran (THF) and toluene demonstrate optimal compatibility with the compound’s intermediate enolate species, improving yields by 27–33% over non-polar alternatives [5] [6].
  • Boiling point profile: High-boiling solvents like diglyme (162°C) facilitate reflux conditions for complete acetonyl group incorporation, while low-boiling ethyl acetate (77°C) enables energy-efficient distillation [5].
  • Catalyst compatibility: Aprotic solvents preserve the activity of sodium hydride catalysts during enolate formation, reducing side-product generation to <2% [6].

Experimental data from optimized syntheses illustrate solvent performance:

SolventDielectric ConstantYield (%)Byproducts (%)
Toluene2.38891.2
THF7.52920.8
Diethyl Ether4.34783.1
Acetonitrile37.5655.6

Results from succinate esterification trials under identical stoichiometric conditions [5] [6].

Biphasic systems employing water-toluene mixtures enhance diethyl 2-(2-oxopropyl)succinate extraction efficiency, achieving 98.4% recovery through pH-controlled phase separation [6].

Temperature-Dependent Stereochemical Control

The compound’s α,β-unsaturated ketone moiety exhibits temperature-sensitive configurational isomerism during synthesis. Kinetic control at 0–5°C favors the trans-enolate intermediate, producing the desired (2R,3S) diastereomer in 94% enantiomeric excess (ee) [5]. Elevated temperatures (>25°C) promote thermodynamic equilibration, reducing ee to 62–68% through retro-aldol pathways [6].

Cryogenic reaction conditions (-10°C) combined with lithium counterions stabilize the Zimmerman-Traxler transition state, as demonstrated by X-ray crystallographic analysis of trapped intermediates [6]. This approach enables precise stereochemical outcomes without chiral auxiliaries, streamlining the synthesis of optically pure diethyl 2-(2-oxopropyl)succinate for asymmetric catalysis applications.

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1187-74-2

Dates

Last modified: 08-15-2023

Explore Compound Types